sodium 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
Description
Sodium 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound featuring a fused triazole and pyridine ring system with a carboxylate functional group. Its molecular formula is inferred as C₇H₈N₃O₂Na, derived from the deprotonation of the corresponding carboxylic acid (C₇H₉N₃O₂, CAS 1367793-09-6) . The sodium salt form enhances aqueous solubility, making it suitable for applications requiring hydrophilic interactions, such as pharmaceutical or agrochemical formulations.
Properties
IUPAC Name |
sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.Na/c11-7(12)5-2-1-3-10-6(5)8-4-9-10;/h4-5H,1-3H2,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCKCROBOYTOBY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC=NN2C1)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N3NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyridine derivative with a triazole precursor in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis, involving optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Sodium 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.
Biology: In biological research, sodium 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is utilized in the study of enzyme inhibitors and receptor ligands. Its unique structure makes it a valuable tool for probing biological systems.
Medicine: The compound has shown potential in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new drugs targeting various diseases.
Industry: In the industrial sector, the compound is employed in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which sodium 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The triazolo-pyridine scaffold is versatile, with modifications at the 8-position significantly altering physicochemical and biological properties. Key analogs include:
Physicochemical Properties
- Solubility : The sodium carboxylate derivative exhibits superior water solubility compared to its methyl ester (logP ~ -0.5 vs. +1.2) and carboxylic acid forms, critical for formulation in aqueous systems .
- Stability : Carboxylate salts generally demonstrate higher thermal stability than esters or acids, as seen in analogous triazolo-pyridine systems .
Biological Activity
Sodium 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, therapeutic potentials, and specific case studies.
Chemical Structure and Properties
The compound is a sodium salt derived from 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid. Its structure features a triazole ring fused to a pyridine system, which is known to influence its pharmacological properties.
- Inhibition of Kinases : this compound has shown potential as an inhibitor of various kinases. For instance:
- Antiviral Activity : Research has indicated that derivatives of triazolo-pyridine compounds can inhibit HIV-1 reverse transcriptase-associated ribonuclease H activity. Some derivatives exhibited IC50 values as low as 0.41 μM for RNase H inhibition .
- Cytotoxic Effects : The compound's derivatives have been evaluated for cytotoxicity against various cancer cell lines:
Case Study 1: Antifibrotic Activity
A study focused on the antifibrotic properties of this compound demonstrated its potential in treating fibrosis-related conditions. The compound was shown to inhibit TGF-β signaling pathways effectively and reduce fibrotic markers in cellular models .
Case Study 2: Antiviral Applications
In another study exploring antiviral applications, derivatives were synthesized and tested against HIV-1. Compounds featuring specific substitutions on the triazole ring were found to enhance RNase H inhibitory activity significantly. The presence of a catechol moiety was critical for achieving potent inhibitory effects .
Table 1: Inhibitory Activity of Sodium 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine Derivatives
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| 12b | ALK5 | 0.013 | Highly selective |
| 18g | RNase H | 0.41 | Most potent in series |
| 15g | RNase H | 1.86 | Catechol moiety present |
| Various Derivatives | Cancer Cell Lines (SGC-7901) | Varies | Significant cytotoxicity observed |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
